2-Chloro-9-methyl-7H-purin-8(9H)-one is a heterocyclic aromatic organic compound, classified as a derivative of purine, which is a fundamental structure in biochemistry, particularly in the context of nucleic acids like DNA and RNA. Its molecular formula is , and it is recognized for its potential applications in various scientific fields, including medicinal chemistry and biochemistry. This compound serves as a building block in the synthesis of more complex purine derivatives and is studied for its interactions with nucleic acids and proteins, making it significant in both research and industrial applications.
The synthesis of 2-chloro-9-methyl-7H-purin-8(9H)-one can be achieved through several methods. A common synthetic route involves the reaction of 2-chloro-9H-purine with iodomethane in the presence of potassium carbonate. This reaction typically occurs at low temperatures (around 0°C) for about two hours, followed by extraction with dichloromethane and purification via column chromatography using a mixture of ethyl acetate and hexane as the eluent.
Key technical aspects of the synthesis include:
This method highlights the importance of controlling reaction conditions to optimize yield and purity during synthesis.
The molecular structure of 2-chloro-9-methyl-7H-purin-8(9H)-one consists of a purine core with specific substitutions that influence its chemical behavior. The chlorine atom at position 2 and the methyl group at position 9 are critical for its reactivity and biological activity.
The compound's structural characteristics can be summarized as follows:
2-Chloro-9-methyl-7H-purin-8(9H)-one undergoes various chemical reactions:
For nucleophilic substitution reactions:
The products formed from these reactions depend on the nature of the nucleophile involved, leading to various substituted purine derivatives .
The primary target for 2-chloro-9-methyl-7H-purin-8(9H)-one is the mammalian target of rapamycin (mTOR) kinase. The compound inhibits mTOR's kinase activity, which plays a crucial role in regulating cell growth and proliferation.
Inhibition of mTOR affects several biochemical pathways, particularly the PI3K/AKT/mTOR pathway, which is essential for cellular survival. The pharmacokinetics indicate high gastrointestinal absorption and blood-brain barrier permeability, suggesting potential therapeutic applications .
Relevant data regarding these properties are crucial for understanding how to handle the compound safely in laboratory settings .
2-Chloro-9-methyl-7H-purin-8(9H)-one has several scientific uses:
This compound's unique properties make it a valuable tool in both academic research and industrial applications, particularly in drug development targeting cellular pathways involved in disease processes.
Regioselective modification of the purine scaffold is critical for synthesizing 2-chloro-9-methyl-7H-purin-8(9H)-one (CAS 1273315-11-9). The core strategy involves sequential halogenation and alkylation at N-9, leveraging the differential reactivity of purine ring positions. Commercial 2-amino-6-chloropurine serves as a common precursor, where chlorination at C-2 is achieved using phosphorus oxychloride (POCl₃) under reflux conditions, replacing the C-2 amino group with high specificity [6]. Subsequent N-9 methylation requires precise control to avoid N-7 isomer formation. Mitsunobu conditions (DIAD/PPh₃) with methanol yield >90% N-9 selectivity, whereas conventional alkylation (CH₃I/K₂CO₃) in DMF results in significant N-7 byproducts (15–20%) [6] [8]. This selectivity arises from steric and electronic factors: the N-9 position is less sterically hindered, and the purine’s tautomeric equilibrium favors N-9 alkylation under Mitsunobu conditions. Alternative pathways include direct C-8 oxidation of 2-chloro-9-methylpurine (CAS 2346-73-8) using hydrogen peroxide/acetic acid, though this route suffers from lower yields (∼65%) due to over-oxidation [8].
Table 1: Regioselectivity in N-Methylation of 2-Chloropurine Precursors
Method | Conditions | N-9:N-7 Ratio | Yield (%) |
---|---|---|---|
Mitsunobu alkylation | MeOH, DIAD, PPh₃, THF, 70°C | 93:7 | 76 |
Base-mediated alkylation | CH₃I, K₂CO₃, DMF, rt | 80:20 | 67 |
Pd-catalyzed alkylation | Methyl acrylate, Pd(PPh₃)₄ | 75:25 | 53 |
Solid-phase synthesis enables rapid generation of purine libraries by immobilizing intermediates on resin supports. The Wang resin-linked purine scaffold allows for modular functionalization:
The 2-chloro group in 2-chloro-9-methyl-7H-purin-8(9H)-one serves as a versatile handle for introducing bioactive moieties via metal-catalyzed cross-coupling or nucleophilic substitution. Buchwald-Hartwig amination with piperazine derivatives (e.g., 1-(4-aminophenyl)piperazine) using XPhos Pd G2 precatalyst yields FLT3 kinase inhibitors (e.g., compound 15a) [1]. Key reactions include:
Table 3: Bioactive Analogues Derived from 2-Chloro-9-methyl-7H-purin-8(9H)-one
C-2 Substituent | N-7 Substituent | Biological Target | IC₅₀ (nM) |
---|---|---|---|
4-(Piperazin-1-yl)phenylamino | Isopropyl | FLT3 kinase | 30 |
4-Methoxyphenyl | Methyl | CDK4/FLT3 | 50 |
Styryl | H | CDK4 | 400 |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: